![molecular formula C27H23N3O4S B2819430 2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893299-54-2](/img/structure/B2819430.png)
2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ahmad et al. (2019) reports the synthesis and biological evaluation of two new series of 2‐amino‐6‐benzyl‐4‐phenyl‐4,6‐dihydropyrano[2,3‐e][1,2]thiazine‐3‐carbonitrile 5,5‐dioxides. The compounds were screened for their selective inhibitory activity against monoamine oxidase A and B, with some compounds showing potential as selective inhibitors. The study also includes molecular docking analysis to investigate the binding modes of these inhibitors (Ahmad et al., 2019).
Novel Pyrimidine and Fused Pyrimidine Derivatives
Mahmoud et al. (2011) prepared derivatives of 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile and investigated them for antiviral activity against avian influenza H5N1 virus. The study provides insights into the chemical reactivity and potential therapeutic applications of these derivatives, although they did not possess antiviral activity in this case (Mahmoud et al., 2011).
Multicomponent Synthesis and Reaction Selectivity
Lega et al. (2016) synthesized new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction. This study highlights the synthetic versatility of these compounds and proposes a mechanism based on the peculiarities observed, which allows for control over the reaction selectivity (Lega et al., 2016).
Cytotoxicity and Anticancer Evaluation
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further processed them into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, offering a foundation for future anticancer studies (Hassan et al., 2014).
Corrosion Inhibition Performance
Yadav et al. (2016) investigated pyranopyrazole derivatives for their corrosion inhibition performance on mild steel in HCl solution. This research not only highlights a potential industrial application but also contributes to the understanding of the structural factors influencing corrosion inhibition efficiency (Yadav et al., 2016).
properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-7-3-4-8-19(17)16-30-23-10-6-5-9-21(23)25-26(35(30,31)32)24(22(15-28)27(29)34-25)18-11-13-20(33-2)14-12-18/h3-14,24H,16,29H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJRWCPGSDJFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.